molecular formula C14H17BrClNO2 B4444211 (5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride

(5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride

Cat. No.: B4444211
M. Wt: 346.65 g/mol
InChI Key: BRQJDZYVEYPXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA-HCl and is widely used in the pharmaceutical industry for the synthesis of different drugs.

Mechanism of Action

The mechanism of action of (5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central nervous system. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antitumor and antibacterial properties. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment option for inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of different drugs, making it a valuable tool for drug discovery. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to work with in the lab.
One of the limitations of using this compound in lab experiments is its high cost. This compound is not readily available and requires a complex synthesis process, which makes it expensive to obtain. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the use of (5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease. Additionally, this compound may have potential applications in the treatment of inflammatory disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research due to its potential applications in various fields. This compound has been used as a starting material for the synthesis of different drugs and has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for the use of this compound are promising, and further research is needed to fully understand its potential applications.

Scientific Research Applications

(5-bromo-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride has been widely used in scientific research due to its potential applications in various fields. This compound has been used as a starting material for the synthesis of different drugs, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the synthesis of compounds that have potential applications in the treatment of neurological disorders.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2.ClH/c1-2-17-14-6-5-12(15)8-11(14)9-16-10-13-4-3-7-18-13;/h3-8,16H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQJDZYVEYPXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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